![molecular formula C14H22N2O B11792644 1-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-ol](/img/structure/B11792644.png)
1-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-ol
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Overview
Description
1-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-ol is a chemical compound with a complex structure that includes a pyridine ring substituted with a piperidine group and a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-ol typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the piperidine group and the propanol chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine or pyridine groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
1-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic effects and uses in drug development.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making the compound of interest for therapeutic research. detailed information on its exact mechanism of action is still under investigation.
Comparison with Similar Compounds
Similar Compounds
1-(3-Pyridinyl)-2-propanone: A related compound with a similar pyridine structure.
6-(Piperidin-1-yl)pyridin-3-ylboronic acid: Another compound with a piperidine and pyridine ring.
Uniqueness
1-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-ol is unique due to its specific substitution pattern and the presence of both a piperidine group and a propanol chain
Biological Activity
1-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-ol is an organic compound characterized by its complex structure, which includes a propanol backbone linked to a pyridine ring substituted with a piperidine moiety. This compound, with the molecular formula C14H22N2O and a molecular weight of 234.34 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities and applications.
Structural Characteristics
The unique structural features of this compound contribute to its biological activity. The presence of both piperidine and pyridine rings allows for diverse interactions with biological targets, influencing various biochemical pathways.
Property | Details |
---|---|
Molecular Formula | C14H22N2O |
Molecular Weight | 234.34 g/mol |
Structural Features | Piperidine and pyridine rings |
Biological Activities
Research indicates that compounds similar to this compound may exhibit a range of biological activities, including:
- Receptor Binding : The compound has been investigated for its ability to bind to specific receptors, potentially modulating their activity. This is particularly relevant in the context of neurological and psychological disorders.
- Enzyme Interaction : It has shown promise as a ligand in biochemical assays, influencing enzyme activities that are crucial for various metabolic processes.
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that this compound could also possess antimicrobial effects .
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into potential therapeutic applications:
Study 1: Antimicrobial Activity
A comparative study on pyrrole derivatives revealed significant antibacterial activity against Staphylococcus aureus, with MIC values ranging from 3.12 to 12.5 μg/mL. These findings suggest that derivatives of compounds structurally related to this compound may also exhibit similar antimicrobial properties .
Study 2: Neuropharmacological Potential
Research on compounds targeting serotonin receptors has indicated that structural modifications can enhance binding affinity and selectivity. For instance, compounds with similar piperidine structures have shown promising results in inhibiting serotonin reuptake, which is crucial for treating mood disorders .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:
- Formation of the Piperidine Ring : Utilizing piperidine precursors to create the desired ring structure.
- Pyridine Substitution : Introducing methyl groups at specific positions on the pyridine ring to enhance biological activity.
- Propanol Linkage : Finalizing the structure by linking the propanol backbone.
Properties
Molecular Formula |
C14H22N2O |
---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
1-(5-methyl-6-piperidin-1-ylpyridin-3-yl)propan-1-ol |
InChI |
InChI=1S/C14H22N2O/c1-3-13(17)12-9-11(2)14(15-10-12)16-7-5-4-6-8-16/h9-10,13,17H,3-8H2,1-2H3 |
InChI Key |
LGOJPGMDVPEYHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN=C(C(=C1)C)N2CCCCC2)O |
Origin of Product |
United States |
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